molecular formula C14H21N3O4 B1446067 5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1803610-81-2

5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1446067
CAS No.: 1803610-81-2
M. Wt: 295.33 g/mol
InChI Key: OIJDKNSIQVSUMS-UHFFFAOYSA-N
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Description

5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, which are expected to demonstrate enhanced hypertensive activity. These compounds involve intricate steps starting from pyrano[2,3-b]pyridine derivatives (Kumar & Mashelker, 2007).
  • The synthesis of pyrazolopyridines has been achieved by reacting 5-Amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, leading to compounds with potential antibacterial properties (Maqbool et al., 2014).

Reactivity and Transformations

  • Research into the reactivity of compounds similar to 5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid revealed that such compounds can undergo transformations under various conditions, leading to the formation of novel derivatives with potentially diverse biological activities (Mironovich & Shcherbinin, 2014).

Theoretical and Experimental Investigations

  • Detailed experimental and theoretical investigations into the structure and vibrational spectra of related pyrazolopyridine derivatives have provided insights into their molecular characteristics, stability, and conformation. Such studies often use techniques like FT-IR, FT-Raman spectra, and DFT calculations (Bahgat, Jasem, & El‐Emary, 2009).

Potential Applications in Dye Manufacturing

  • Certain derivatives of pyrazolopyridine have shown promise in the field of dye manufacturing. Studies indicate that the optical properties of these dyes can be influenced by the substituent effects on aromatic rings and the type of heterocyclic rings involved (Tao et al., 2019).

Synthesis of Amide Compounds

  • The synthesis of pyridyl-pyrazole-5-carboxylic acid amide compounds has been documented, showcasing the versatility and potential applications of pyrazolopyridine derivatives in various chemical transformations (Wang Jun, 2010).

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJDKNSIQVSUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 4
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 5
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 6
5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

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